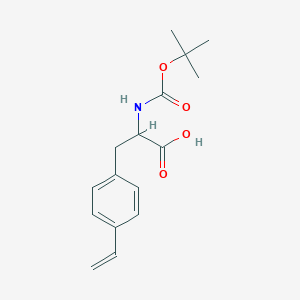

2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid

Description

2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 4-vinylphenyl substituent. This compound is structurally analogous to phenylalanine derivatives but incorporates a vinyl group on the aromatic ring, which enhances its utility in polymer chemistry and as a precursor for cross-coupling reactions. The Boc group serves as a temporary protective moiety for the amino group, enabling selective functionalization in multi-step syntheses. The vinyl group distinguishes it from other derivatives, offering unique reactivity in radical or catalytic processes.

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

3-(4-ethenylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H21NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h5-9,13H,1,10H2,2-4H3,(H,17,20)(H,18,19) |

InChI Key |

DBCHOOKQEUOCNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C=C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material: N-Boc-α-Amino Acid Derivatives

The backbone synthesis begins with commercially available N-Boc-protected amino acids, such as N-Boc-phenylalanine or N-Boc-phenylalanine derivatives, which serve as the foundation for subsequent modifications. These compounds are prepared via standard peptide coupling reactions, often utilizing carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of catalytic 4-dimethylaminopyridine (DMAP).

Stereoselective Synthesis

Enantioselective synthesis employs chiral auxiliaries or asymmetric catalysis to obtain either the (R)- or (S)-enantiomer, as indicated by the compound’s stereochemistry. As per recent literature, chiral phase-transfer catalysis or enzymatic resolution can be used to achieve high enantiomeric excess (ee).

Introduction of the 4-Vinylphenyl Group

Aromatic Substitution Strategies

The key step involves attaching the 4-vinylphenyl group to the amino acid backbone. Two main approaches are:

Suzuki-Miyaura Cross-Coupling:

A palladium-catalyzed coupling between a boronic acid derivative of vinylphenyl and a halogenated amino acid precursor.

Reaction conditions:- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: Potassium carbonate or sodium tert-butoxide

- Solvent: Toluene/water or dioxane/water mixture

- Temperature: 80–100°C

Nucleophilic Aromatic Substitution (SNAr):

Less common due to limited reactivity but feasible with activated halogenated aromatic compounds.

Data Table: Suzuki-Miyaura Coupling Conditions

| Parameter | Typical Values | References |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | |

| Base | K₂CO₃, Cs₂CO₃, NaOtBu | |

| Solvent | Toluene, Dioxane, or DMF with water | |

| Temperature | 80–100°C | |

| Reaction Time | 12–24 hours |

Macrocyclization and Final Functionalization

Macrocyclization Strategies

To synthesize the final compound, macrocyclization of the amino acid derivatives is performed. Approaches include:

Peptide Coupling for Macrocyclization:

Using activating agents such as HATU or EDC in dilute conditions to promote intramolecular cyclization.Formation of the Vinylphenyl Moiety:

The vinyl group can be introduced via Wittig or Horner–Wadsworth–Emmons reactions on suitable aldehyde intermediates.

Final Deprotection

The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid. Purification is achieved through chromatographic techniques such as flash chromatography or preparative HPLC.

Data Summary and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The vinyl group can participate in electrophilic and nucleophilic substitution reactions.

Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The vinyl group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of halogenated derivatives or other substituted products.

Oxidation: Formation of quinones or other oxidized compounds.

Reduction: Formation of ethyl-substituted derivatives.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including peptides and other bioactive compounds.

Material Science: The vinyl group allows for polymerization reactions, making it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The vinyl group can participate in various biochemical pathways, interacting with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid and its analogs are summarized below:

*Note: Direct references to the target compound are absent in the evidence; properties inferred from analogs.

Key Comparative Insights:

- Reactivity : The vinyl group in the target compound provides distinct advantages in polymerization and functionalization compared to halogenated or electron-withdrawing substituents (e.g., F, Cl, acetyl) .

- Biological Activity : Fluorophenyl and chlorophenyl derivatives demonstrate anticancer and antimicrobial activities (), while the vinyl analog’s bioactivity remains unexplored but may leverage its reactive site for targeted drug delivery.

- Synthetic Flexibility: Allyloxy and boronophenyl variants () highlight the role of substituents in enabling diverse downstream reactions, a feature shared with the vinyl group.

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid, also known as (S)-3-(4-vinylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, is an amino acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a vinyl group attached to a phenyl ring and a tert-butoxycarbonyl protecting group on the amino function, which influences its biological activity and reactivity with various biological targets.

- Molecular Formula : C₁₆H₂₁NO₄

- Molecular Weight : 291.34 g/mol

- CAS Number : 10493784

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features that allow it to interact with various biological pathways. The presence of the vinyl group and the tert-butoxycarbonyl moiety enables this compound to participate in diverse chemical reactions, making it a valuable intermediate in drug development.

- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like obesity and diabetes.

- Neurotransmitter Modulation : Similar compounds have shown effects on neurotransmitter systems, suggesting that this derivative may influence synaptic transmission or neurochemical balance.

- Antimicrobial Activity : Research indicates that derivatives of amino acids can exhibit antimicrobial properties, potentially making this compound useful in developing new antibiotics.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | Hydroxy group instead of vinyl | Used as a neurotransmitter precursor |

| 2-Amino-3-(4-methoxyphenyl)propanoic acid | Methoxy instead of vinyl | Exhibits different solubility and reactivity |

| 2-Amino-3-(4-chlorophenyl)propanoic acid | Chlorine substitution | Potentially different biological activity due to electronegativity |

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study reported the synthesis of various amino acid derivatives, including those with vinyl groups, and evaluated their biological activities. The findings suggested that modifications at the phenyl ring significantly impacted enzyme inhibition rates .

- Antimicrobial Properties : Another research focused on amino acid derivatives with varying substituents, revealing that compounds similar to this compound exhibited notable antibacterial activity against Gram-positive bacteria .

- Neurochemical Impact : Investigations into the neurochemical effects of related compounds demonstrated that they could modulate neurotransmitter release, indicating a potential role for this compound in treating neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.